Cas no 25787-54-6 (Benzamide,N-[9-[3-deoxy-3-(N-methylacetamido)-b-D-ribofuranosyl]-9H-purin-6-yl]-, diacetate (ester)(8CI))

Benzamide,N-[9-[3-deoxy-3-(N-methylacetamido)-b-D-ribofuranosyl]-9H-purin-6-yl]-, diacetate (ester)(8CI) structure
25787-54-6 structure
Product Name:Benzamide,N-[9-[3-deoxy-3-(N-methylacetamido)-b-D-ribofuranosyl]-9H-purin-6-yl]-, diacetate (ester)(8CI)
Numero CAS:25787-54-6
MF:C24H26N6O7
MW:510.499245166779
CID:284401
PubChem ID:278409
Update Time:2025-04-19

Benzamide,N-[9-[3-deoxy-3-(N-methylacetamido)-b-D-ribofuranosyl]-9H-purin-6-yl]-, diacetate (ester)(8CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide,N-[9-[3-deoxy-3-(N-methylacetamido)-b-D-ribofuranosyl]-9H-purin-6-yl]-, diacetate (ester)(8CI)
    • (4as,4br,6as,8s,10as,10bs,12as)-8-hydroxy-10a,12a-dimethylhexadecahydronaphtho[2,1-f]quinolin-2(1h)-one
    • 17a-Aza-D-homoandrostan-17-on
    • 3beta-Hydroxy-13alpha-amino-13,17-seco-5alpha-androstan-17-oic-13,17-lactam
    • AR-1A5540
    • CTK8E0393
    • KST-1A4771
    • Naphtho(2,1-f)quinolin-2(1H)-one, hexadecahydro-8-hydroxy-10a,12a-dimethyl-, (4aS-(4aalpha,4bbeta,6aalpha,8beta,10abeta,10balpha,12abeta))-
    • O2',O3'-isopropylidene-O5'-phenoxycarbonyl-guanosine
    • DTXSID20948657
    • 25787-54-6
    • NSC-127979
    • NSC127979
    • 9-{2,5-Di-O-acetyl-3-[acetyl(methyl)amino]-3-deoxypentofuranosyl}-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine
    • Inchi: 1S/C24H26N6O7/c1-13(31)29(4)19-17(10-35-14(2)32)37-24(20(19)36-15(3)33)30-12-27-18-21(25-11-26-22(18)30)28-23(34)16-8-6-5-7-9-16/h5-9,11-12,17,19-20,24H,10H2,1-4H3,(H,25,26,28,34)
    • Chiave InChI: KVOAVYAOMXRKEN-UHFFFAOYSA-N
    • Sorrisi: O1C(C(C(C1COC(C)=O)N(C(C)=O)C)OC(C)=O)N1C=NC2C(NC(C3C=CC=CC=3)=O)=NC=NC1=2

Proprietà calcolate

  • Massa esatta: 510.18600
  • Massa monoisotopica: 510.18629719g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 9
  • Complessità: 869
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 155Ų

Proprietà sperimentali

  • PSA: 154.84000
  • LogP: 1.39070
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.